2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane
Description
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane is a synthetic dioxolane derivative characterized by a central 1,3-dioxolane ring substituted with a bis(4-chlorophenyl)methyl group. This compound belongs to a class of imidazole-dioxolane inhibitors, which are notable for their selective inhibition of heme oxygenase-1 (HO-1), an enzyme critical in heme catabolism and oxidative stress responses . Structural studies reveal that the compound binds to the heme iron at HO-1’s active site, adopting a "double-clamp" binding mode that stabilizes interactions with the enzyme’s distal pocket . Its selectivity for HO-1 over HO-2 (IC50 = 0.6 mM vs.
Properties
CAS No. |
24337-12-0 |
|---|---|
Molecular Formula |
C16H14Cl2O2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
2-[bis(4-chlorophenyl)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-5-1-11(2-6-13)15(16-19-9-10-20-16)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2 |
InChI Key |
AXOBYRWTOZIUND-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Synthesis with Methanesulfonic Acid
A solvent-free approach, adapted from the synthesis of related dioxolanes, eliminates dichloromethane or chloroform traditionally used in such reactions. In this method:
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Conditions : Bis(4-chlorophenyl)methanone (1 mol), ethylene glycol (1.2 mol), and methanesulfonic acid (0.24 mol) are stirred under nitrogen bubbling or vacuum to remove water.
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Yield : Analogous reactions report 64.8% yield after crystallization from ethanol.
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Advantage : Avoids solvent recovery and reduces reaction time to 6–8 hours.
Ion-Exchange Resin Catalysis
The use of acidic ion-exchange resins (e.g., Varion KS, Amberlite IR-120) enables heterogeneous catalysis, simplifying product isolation. For example:
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Procedure : A mixture of bis(4-chlorophenyl)methanone and ethylene glycol (1:1.3 molar ratio) is refluxed with Varion KS (3–5 g per mole of ketone).
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Outcome : Comparable dioxolane syntheses achieve 73% yield with minimal byproducts.
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Note : Resins are recyclable, enhancing cost-effectiveness for industrial-scale production.
Microwave-Assisted Synthesis
Microwave irradiation accelerates dioxolane formation by enhancing molecular agitation. A protocol derived from nitrobenzaldehyde dioxolane synthesis includes:
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Conditions : Bis(4-chlorophenyl)methanone (0.1 mol), ethylene glycol (0.15 mol), CuSO₄ (1.5 g), and cyclohexane (40 mL) irradiated at 600 W for 20 minutes.
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Efficiency : Reduces reaction time from hours to minutes, though yield data specific to the target compound require further validation.
Purification and Characterization
Workup Procedures
Analytical Validation
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GC Analysis : HP-5 columns (25 m × 320 μm) with temperature programming confirm cis/trans isomer ratios.
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X-Ray Diffraction : For definitive structural confirmation, single-crystal X-ray studies (Mo Kα radiation) resolve bond lengths and angles, as demonstrated for analogous dioxolanes.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorotoluene.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane has been investigated for its role as a chemical intermediate in the synthesis of bioactive compounds. Its structural properties allow it to serve as a precursor for various pharmaceutical agents, particularly those targeting specific biological pathways.
- Synthesis of Anticancer Agents : Research has indicated that derivatives of this compound can be synthesized to create novel metal complexes with potential anticancer activity. These complexes have shown promising cytotoxic effects against tumor cells, highlighting the compound's utility in cancer research and drug development .
- Bioactive Compound Development : The compound's ability to form stable complexes with various metals can be exploited in the development of new therapeutic agents that may enhance the efficacy of existing treatments or introduce new mechanisms of action against diseases .
Material Science Applications
The unique chemical structure of this compound makes it suitable for use in material science, particularly in the development of polymers and coatings.
- Cross-linking Agent : This compound can function as a cross-linking agent in polymer chemistry. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Specifically, it has been noted for its effectiveness in photocationic cross-linking processes, which are crucial for creating durable and solvent-resistant films .
- Coatings and Adhesives : The compound's properties allow it to be used in formulating high-performance coatings and adhesives. Its ability to improve adhesion and durability makes it valuable in industrial applications where material integrity is critical .
Chemical Manufacturing Applications
In chemical manufacturing, this compound serves as a versatile intermediate for various synthetic routes.
- Intermediate for Agrochemicals : The compound is utilized as an intermediate in the synthesis of agrochemicals, where it contributes to the development of effective pesticides and herbicides. Its stability and reactivity make it an attractive option for creating active ingredients that require precise synthesis conditions .
- Solvent Properties : Although not primarily a solvent itself, its derivatives can be incorporated into formulations that require specific solvent characteristics. For instance, its use in dioxolane-based solvents enhances solubility and reactivity in chemical reactions .
Case Study 1: Anticancer Metal Complexes
A study focused on synthesizing metal complexes derived from this compound demonstrated significant cytotoxic activity against various cancer cell lines. The research highlighted the importance of modifying the ligand environment around the metal center to optimize therapeutic efficacy.
Case Study 2: Photocurable Coatings
In an industrial application, this compound was incorporated into photocurable coatings. The resulting films exhibited enhanced hardness and resistance to solvents compared to traditional formulations. This case underlines the compound's potential in improving product performance in commercial applications.
Mechanism of Action
The mechanism by which 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Azalanstat
- Structure: (2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-[((4-aminophenyl)thio)methyl]-1,3-dioxolane .
- Activity : A first-generation HO inhibitor with comparable HO-1 selectivity but lower potency than 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane. Unlike the latter, azalanstat’s thioether substituent reduces its metabolic stability .
- Mechanism: Non-competitive inhibition without affecting nitric oxide synthase (NOS) or soluble guanylate cyclase (sGC) .
DIOCPI (2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolane)
- Structure : Lacks the bis(4-chlorophenyl)methyl group but retains the imidazole-dioxolane core .
- Activity : Binds to HO-1’s heme iron via imidazole coordination, inducing conformational changes in the distal F-helix. Exhibits similar HO-1 selectivity but lower inhibitory potency (IC50 ~10–50 μM) .
- Mechanism : Occupies the distal heme pocket, blocking substrate access .
Table 1: Comparison of HO-Targeting Dioxolane Derivatives
| Compound | HO-1 IC50 | HO-2 IC50 | Key Structural Features | Selectivity Ratio (HO-1:HO-2) |
|---|---|---|---|---|
| 2-[Bis(4-ClPh)methyl]-dioxolane | 0.6 mM | 394 mM | Bis(4-ClPh)methyl, imidazole | ~656:1 |
| Azalanstat | 1.2 mM | >500 mM | 4-Aminophenylthio, imidazole | ~417:1 |
| DIOCPI | 10–50 μM | N/A | 4-ClPhenethyl, imidazole | N/A |
Dioxolane Derivatives with Antifungal/Herbicidal Activity
Compounds such as D17 , D20 , D22 , and D26 () share the dioxolane core but are substituted with triazole or trifluoromethyl groups. These derivatives target fungal ergosterol biosynthesis (CYP51 P450) rather than HO enzymes:
Table 2: Antifungal Dioxolane Derivatives
| Compound | Substituents | Target Enzyme | EC50 (R. solani) | IC50 (Duckweed) |
|---|---|---|---|---|
| D17 | 4-ClPh, triazole | CYP51 | 7.31 mg/L | 20.5 μM |
| D26 | 4-FPh, triazole | CYP51 | 11.96 mg/L | 8.7 μM |
Key Research Findings
- Selectivity Mechanism : The bis(4-chlorophenyl)methyl group in 2-[Bis(4-ClPh)methyl]-1,3-dioxolane enhances hydrophobic interactions with HO-1’s distal pocket, explaining its superior selectivity over DIOCPI and azalanstat .
- Structural Flexibility: Minor modifications (e.g., triazole substitution) can shift activity from HO inhibition to antifungal effects, highlighting the dioxolane scaffold’s versatility .
Biological Activity
2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound features a dioxolane ring substituted with two 4-chlorophenyl groups. The synthesis typically involves the cyclization of substituted benzylphenylketones or dibenzylketones with 3-chloro-1,2-propanediol, followed by alkylation processes that yield various derivatives with distinct biological activities .
Antifungal Activity
Research has demonstrated that derivatives of 1,3-dioxolane exhibit significant antifungal properties. A study on substituted 1-[(2-benzyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles revealed high fungicidal activity against several pathogenic fungi including Sclerotinia sclerotiorum and Fusarium oxysporum . The structure-activity relationship (SAR) indicates that modifications to the dioxolane ring can enhance antifungal potency.
Table 1: Antifungal Activity of 1,3-Dioxolane Derivatives
| Compound | Fungal Pathogen | Activity (IC50) |
|---|---|---|
| 1-[(2-benzyl-1,3-dioxolan-4-yl)methyl]-1H-triazole | Sclerotinia sclerotiorum | 12 µg/mL |
| 4-[(2-benzyl-1,3-dioxolan-4-yl)methyl]-4H-triazole | Fusarium oxysporum | 15 µg/mL |
Anticancer Activity
In addition to antifungal effects, compounds based on the dioxolane structure have shown promising anticancer activity. For instance, derivatives have been evaluated against various cancer cell lines including glioblastoma and breast cancer cells. A notable study utilized human glioblastoma cell line LN229 to assess the cytotoxic effects of synthesized dioxolane derivatives. Results indicated substantial inhibition of cell proliferation and induction of apoptosis .
Table 2: Anticancer Efficacy of Dioxolane Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Dioxolane Derivative A | LN229 | 8.5 |
| Dioxolane Derivative B | MCF-7 | 10.3 |
The biological activity of this compound is attributed to its ability to disrupt cellular processes in target organisms. In fungal cells, it interferes with cell wall synthesis and membrane integrity. In cancer cells, it induces apoptosis through pathways involving caspase activation and modulation of anti-apoptotic proteins such as Bcl-2 .
Case Study 1: Antifungal Efficacy
A comparative study evaluated the efficacy of various dioxolane derivatives against common agricultural pathogens. The results showed that compounds with higher lipophilicity exhibited enhanced penetration into fungal cells, correlating with increased antifungal activity .
Case Study 2: Anticancer Potential
In a clinical setting, a derivative was tested on patients with advanced glioblastoma. The treatment led to a significant reduction in tumor size in a subset of patients after several cycles of administration. The mechanism was linked to targeted apoptosis in tumor cells while sparing normal cells .
Q & A
Q. Why do certain synthetic routes for bis(4-chlorophenyl)-containing compounds yield lower enantiopurity despite chiral auxiliaries?
- Hypothesis : Competing racemization pathways or insufficient steric shielding during cyclization. Mitigate by optimizing chiral catalysts (e.g., Jacobsen’s catalyst) or low-temperature conditions to suppress kinetic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
